4,4'-Dihydroxychalcone
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-1,3-bis(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10,16-17H/b10-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQLEXXZAVVCCA-XCVCLJGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3600-61-1, 108997-30-4 | |
| Record name | 4,4'-Dihydroxychalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003600611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Dihydroxychalcone, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108997304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-DIHYDROXYCHALCONE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKY3J88Z94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Biosynthetic Pathways of 4,4 Dihydroxychalcone
Distribution of 4,4'-Dihydroxychalcone (B1168472) in Plant Species and Natural Sources
This compound, also known by the synonym RVC-588, has been identified in a limited number of natural sources. nih.govnih.gov Its presence is primarily documented in species belonging to the ginger family (Zingiberaceae). While chalcones, in general, are widely distributed throughout the plant kingdom—found in families such as Asteraceae, Fabaceae, and Moraceae—the specific compound this compound appears to have a more restricted distribution based on current research. ijpsr.comscielo.brceu.es
Detailed findings from phytochemical studies have reported its isolation from the following plants:
Alpinia blepharocalyx : A species of flowering plant in the ginger family.
Alpinia roxburghii : Also a member of the ginger family, known for its aromatic rhizomes. nih.gov
The table below summarizes the known natural sources of this compound.
| Plant Species | Family | Reference |
| Alpinia blepharocalyx | Zingiberaceae | nih.gov |
| Alpinia roxburghii | Zingiberaceae | nih.gov |
This table is interactive. Click on the headers to sort.
Enzymatic and Biochemical Mechanisms of Chalcone (B49325) Biosynthesis Relevant to this compound
The biosynthesis of chalcones in higher plants is a well-characterized process that initiates from the phenylpropanoid pathway. scielo.brijpast.in This fundamental metabolic route provides the precursors for the vast majority of flavonoids, including the chalcone backbone. The formation of this compound is understood within the broader context of this pathway, although its specific structure suggests potential variations from the most common biosynthetic route.
The general pathway involves several key enzymatic steps:
Formation of Cinnamic Acid : The pathway begins with the amino acid L-phenylalanine. The enzyme Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to produce cinnamic acid. mdpi.commdpi.com
Hydroxylation to p-Coumaric Acid : Cinnamic acid is then hydroxylated at the para position of its aromatic ring by Cinnamate-4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid. mdpi.commdpi.comscienceopen.com
Activation to p-Coumaroyl-CoA : The carboxyl group of p-coumaric acid is activated through the addition of a Coenzyme A (CoA) molecule. This reaction is catalyzed by 4-Coumarate-CoA ligase (4CL) , forming p-coumaroyl-CoA. mdpi.comscienceopen.com This molecule serves as the primary starter unit for the formation of the chalcone's B-ring and three-carbon bridge. scielo.br
Condensation and Cyclization : The central reaction in chalcone biosynthesis is catalyzed by Chalcone synthase (CHS) , a type III polyketide synthase. mdpi.commdpi.com CHS performs a sequential decarboxylative condensation of three molecules of malonyl-CoA (the extender units) with one molecule of the starter unit, p-coumaroyl-CoA. scielo.brmdpi.comfrontiersin.org
The canonical reaction catalyzed by CHS in most plants results in the formation of naringenin (B18129) chalcone (2',4',4',6'-tetrahydroxychalcone). researchgate.net However, the structure of this compound, which lacks the hydroxyl groups at the 2' and 6' positions on the A-ring, indicates a deviation from this standard mechanism. The chemical synthesis of this compound is typically achieved through a Claisen-Schmidt condensation of 4-hydroxyacetophenone and 4-hydroxybenzaldehyde (B117250). asianpubs.org This suggests that the biosynthetic pathway might involve different starter or extender units or a polyketide synthase with a different cyclization mechanism than the common CHS.
The table below outlines the key enzymes involved in the general chalcone biosynthetic pathway.
| Enzyme | Abbreviation | Function |
| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. mdpi.commdpi.com |
| Cinnamate-4-hydroxylase | C4H | Hydroxylates cinnamic acid to form p-coumaric acid. mdpi.commdpi.com |
| 4-Coumarate-CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. mdpi.comscienceopen.com |
| Chalcone synthase | CHS | Catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA to form the chalcone scaffold. mdpi.comscielo.br |
This table is interactive. Click on the headers to sort.
Synthetic Methodologies and Chemical Derivatization Strategies for 4,4 Dihydroxychalcone
Established Synthetic Pathways for 4,4'-Dihydroxychalcone (B1168472)
The synthesis of this compound, a naturally occurring phenolic compound, is primarily achieved through well-established condensation reactions. These methods offer reliable routes to obtain the core chalcone (B49325) structure, which serves as a versatile intermediate for further chemical modifications.
Claisen-Schmidt Condensation Approaches
The Claisen-Schmidt condensation is the most fundamental and widely employed method for synthesizing this compound. asianpubs.orgresearchgate.net This reaction involves the base-catalyzed aldol (B89426) condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde. ljmu.ac.uk In the case of this compound, 4-hydroxyacetophenone and 4-hydroxybenzaldehyde (B117250) are the key starting materials. asianpubs.orgasianpubs.org
The reaction is typically carried out in the presence of a base, such as aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), which facilitates the deprotonation of the acetophenone to form an enolate ion. asianpubs.orgscielo.org.bo This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone system characteristic of chalcones. Ethanol (B145695) is a commonly used solvent for this reaction. scielo.org.bo
Key Features of Claisen-Schmidt Condensation for this compound Synthesis:
| Feature | Description |
| Reactants | 4-hydroxyacetophenone and 4-hydroxybenzaldehyde. asianpubs.orgasianpubs.org |
| Catalyst | Typically a strong base like KOH or NaOH. asianpubs.orgscielo.org.bo |
| Solvent | Commonly ethanol. scielo.org.bo |
| Mechanism | Involves enolate formation, nucleophilic attack, and dehydration. |
Microwave-Assisted Synthesis Protocols
To enhance the efficiency of the Claisen-Schmidt condensation, microwave-assisted organic synthesis (MAOS) has emerged as a rapid and effective alternative to conventional heating methods. asianpubs.orgscielo.org.bo This technique significantly reduces reaction times and often leads to improved product yields. asianpubs.orgnih.gov
In a typical microwave-assisted synthesis of this compound, 4-hydroxyacetophenone and 4-hydroxybenzaldehyde are irradiated with microwaves in the presence of a suitable catalyst and solvent. asianpubs.orgasianpubs.org Studies have shown that the choice of condensing agent and the presence of a solid absorbent can significantly impact the reaction yield. For instance, using potassium hydroxide (KOH) as the condensing agent and neutral alumina (B75360) as a solid absorbent under microwave irradiation at 750 watts for 90 seconds has been reported to produce a high yield of this compound. asianpubs.org The reaction progress can be monitored by thin-layer chromatography (TLC). asianpubs.org
Optimized Conditions for Microwave-Assisted Synthesis of this compound: asianpubs.org
| Parameter | Optimal Condition |
| Microwave Power | 750 Watts |
| Reaction Time | 90 seconds |
| Condensing Agent | Potassium Hydroxide (KOH) |
| Absorbent | Neutral Alumina |
Other Synthetic Routes
While the Claisen-Schmidt condensation is dominant, other synthetic strategies can be employed to obtain the chalcone scaffold. These include:
Wittig Reaction: This method involves the reaction of an ylide with an aldehyde or ketone.
Friedel-Crafts Acylation: This reaction can be used to introduce the acyl group to an aromatic ring.
Julia-Kocienski Olefination: A method for forming double bonds.
Coupling Reactions: Modern cross-coupling reactions such as the Heck, Sonogashira, and Suzuki-Miyaura reactions also offer pathways to synthesize chalcone derivatives. mdpi.com
An alternative acid-catalyzed approach utilizes thionyl chloride (SOCl₂) in ethanol to generate HCl in situ. This method avoids the use of aqueous bases, which can simplify the purification process. core.ac.uk
Structural Modification and Derivatization of this compound Analogues
The versatile structure of this compound allows for various chemical modifications to generate a diverse range of analogues. These modifications are often aimed at exploring structure-activity relationships for various biological applications.
Hydroxylation and Methoxylation Modifications
The introduction or modification of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the aromatic rings of chalcones is a common strategy to alter their biological properties. ceu.es The number and position of these substituents can significantly influence the compound's activity. scielo.br For instance, the presence of a 2'-hydroxy substituent on the A-ring has been noted as an important factor for certain biological activities. mdpi.com
The synthesis of hydroxylated and methoxylated chalcone derivatives typically follows the Claisen-Schmidt condensation, using appropriately substituted benzaldehydes and acetophenones. ljmu.ac.uk For example, 2',4'-dihydroxy-3'-methoxychalcone has been isolated from natural sources and also synthesized. scielo.br The methoxy group on an aromatic ring has been reported to contribute to the antiproliferative activity of some chalcones. researchgate.net
Prenylation and Alkylation Strategies
Prenylation, the attachment of a prenyl group, and more general alkylation are important derivatization strategies for chalcones. ceu.es These modifications increase the lipophilicity of the molecule, which can enhance its interaction with cellular membranes. mdpi.com
O-Alkylation: This involves the reaction of a hydroxyl group on the chalcone with an alkyl halide in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetone. mdpi.com This method has been used to synthesize a series of O-alkylated derivatives of 2',4'-dihydroxychalcone (B613834). mdpi.comcapes.gov.br The selectivity of O-alkylation at a specific hydroxyl group can often be achieved under controlled reaction conditions. mdpi.com
C-Prenylation: The direct attachment of a prenyl group to the carbon skeleton of the chalcone is another important modification. Prenyltransferases are key enzymes in the biosynthesis of naturally occurring prenylated flavonoids. nih.gov Synthetic methods for C-prenylation can also be employed.
The synthesis of diprenylated and digeranylated chalcone analogs has been achieved through a multi-step process involving alkylation, regioselective iodination, aldol condensation, Suzuki coupling, and asianpubs.orgmdpi.com-sigmatropic rearrangement. science.gov
Halogenation and Substituent Effects on A and B Rings
The introduction of halogen atoms and other substituents onto the A and B aromatic rings of the chalcone scaffold is a pivotal strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The synthesis of these derivatives is commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde. ljmu.ac.ukunesp.br The electronic nature of the substituents on the aromatic aldehyde can influence the reaction yields; electron-donating groups tend to result in higher yields compared to electron-withdrawing groups. unesp.br
Research into the structure-activity relationships (SAR) of halogenated chalcones has revealed that the specific placement of the halogen is crucial. In a study on 2',5'-dihydroxychalcone (B1234639) derivatives, a 2-chloro substitution on the B ring was found to be critical for potent antiangiogenic activity, while analogues with 3- or 4-chloro substitutions showed minimal activity. This highlights the positional specificity of substituent effects. Similarly, the introduction of a halogen atom can markedly increase the activity of 2',4'-dihydroxychalcone derivatives. thieme-connect.com Specifically, 3-bromo-2′,4′-dihydroxychalcone and 2,6-dichloro-2′,4′-dihydroxychalcone have demonstrated significant antidepressant-like activity in preclinical models. thieme-connect.com
The table below summarizes research findings on various substituted chalcones, illustrating the effects of halogenation and other functional groups on their biological activities.
| Chalcone Derivative | Substituents | Key Research Finding | Reference |
|---|---|---|---|
| 2-Chloro-2',5'-dihydroxychalcone | Ring B: 2-Cl; Ring A: 2',5'-di-OH | Exhibits strong anti-proliferative and antiangiogenic activity. core.ac.uk The 2-chloro group is critical for this activity. | core.ac.uk |
| 2-Bromo-2',5'-dihydroxychalcone | Ring B: 2-Br; Ring A: 2',5'-di-OH | Demonstrated potent inhibitory effects on endothelial cell migration, potentially via inhibition of ERK kinase phosphorylation. core.ac.uk | core.ac.uk |
| 3-Bromo-2′,4′-dihydroxychalcone | Ring B: 3-Br; Ring A: 2',4'-di-OH | Found to be potent in reducing immobility times in forced swimming tests, suggesting significant antidepressant activity. thieme-connect.com | thieme-connect.com |
| 2,6-Dichloro-2′,4′-dihydroxychalcone | Ring B: 2,6-di-Cl; Ring A: 2',4'-di-OH | Showed the most potent antidepressant-like activity among a series of synthesized halogenated derivatives. thieme-connect.com | thieme-connect.com |
| 4'-Aminochalcones with halogenated B rings | Ring A: 4'-NH2; Ring B: Halogens (F, Cl) | The presence of halogens at the para-position of ring B improved cytotoxicity against canine malignant histiocytic cells. unesp.br | unesp.br |
| 2-Chloro-4',6'-dimethoxy-2'-hydroxychalcone | Ring B: 2-Cl; Ring A: 2'-OH, 4',6'-di-OCH3 | Identified as an optimal structure for inducing a potent antioxidant response through NF-E2-related factor 2 (Nrf2) activation. nih.gov | nih.gov |
Molecular Hybridization and Conjugation with Other Bioactive Entities
Molecular hybridization is a sophisticated drug design strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule. ijpsr.com This approach aims to develop compounds with enhanced affinity, improved efficacy, or a broader spectrum of activity, potentially overcoming drug resistance mechanisms. ijpsr.comceu.es Chalcones, with their versatile and readily modifiable structure, serve as an excellent scaffold for molecular hybridization. ceu.es
The strategy often involves conjugating the chalcone core with other pharmacologically active molecules, including natural products and synthetic drugs. ceu.es This can lead to hybrid compounds with complementary or synergistic pharmacological behaviors. ijpsr.com For instance, chalcones have been hybridized with other bioactive entities such as anthraquinones and resveratrol. ceu.es The goal of such hybridization is to target multiple pathways involved in complex diseases like cancer. ijpsr.comceu.es
Furthermore, linking chalcones to established drug scaffolds has proven to be a fruitful approach. Hybrid molecules developed by chemically combining chalcones with structures like benzodiazepines and imidazoles have been investigated for their enhanced anticancer properties. ijpsr.com Another example includes the development of a trans-4-Iodo, 4′-boranyl-chalcone (TIBC), which was found to inhibit the interaction between p53 and its negative regulator MDM2, a key target in cancer therapy. nih.gov These hybrid strategies underscore the adaptability of the chalcone framework in creating novel therapeutic agents.
The table below presents examples of molecular hybridization strategies involving the chalcone scaffold.
| Hybrid Type | Conjugated Bioactive Entity/Scaffold | Therapeutic Goal/Finding | Reference |
|---|---|---|---|
| Chalcone-Natural Product Hybrid | Anthraquinones, Resveratrol | To design anticancer hybrids, potentially acting as microtubule inhibitors. ceu.es | ceu.es |
| Chalcone-Synthetic Drug Hybrid | Ciprofloxacin | To create novel anticancer agents by combining the chalcone scaffold with a known synthetic drug. ceu.es | ceu.es |
| Chalcone-Scaffold Hybrid | Benzodiazepines, Imidazole, Benzothiazole | To develop hybrid chalcones with complementary or intrinsic pharmacological behavior for enhanced anticancer activity. ijpsr.com | ijpsr.com |
| Chalcone-Element Hybrid | Boron (as boranyl group) | The resulting compound (TIBC) was found to inhibit the p53/MDM2 interaction, a key target in oncology. nih.gov | nih.gov |
| Chalcone-Chalcone Hybrid | Another chalcone molecule | To potentially enhance anticancer activity through dimerization or combination of different substitution patterns. ceu.es | ceu.es |
Advanced Analytical Methodologies for the Study of 4,4 Dihydroxychalcone
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool for determining the molecular structure of 4,4'-Dihydroxychalcone (B1168472). By analyzing the interaction of the molecule with electromagnetic radiation, researchers can identify its functional groups and map its atomic framework.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule, providing information about its electronic transitions and conjugated systems. For this compound, the presence of the extensive cinnamoyl conjugated system—spanning both aromatic rings and the α,β-unsaturated ketone—gives rise to characteristic strong absorption bands. fabad.org.tr In a methanol (B129727) solvent, this compound exhibits two primary absorption maxima (λmax). asianpubs.org The main long-wavelength absorption band is attributed to the π → π* transition involving the entire conjugated system. fabad.org.tr
Table 1: UV-Vis Spectral Data for this compound
| Solvent | λmax (nm) | Source |
|---|---|---|
| Methanol | 223, 345 | asianpubs.org |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound provides clear evidence for its key structural features. asianpubs.org A prominent broad absorption band indicates the presence of the hydroxyl (-OH) groups. asianpubs.org The sharp, strong absorption peak characteristic of a conjugated ketone (C=O) is also a key diagnostic feature, confirming the α,β-unsaturated ketone core of the chalcone (B49325) structure. asianpubs.org
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Source |
|---|---|---|
| 3215 | -OH stretching (broad) | asianpubs.org |
| 3035.1 | Aromatic C-H stretching | asianpubs.org |
| 1642 | C=O stretching (conjugated ketone) | asianpubs.org |
| 1348 | In-plane -OH bending | asianpubs.org |
| 1222 | C-OH stretching | asianpubs.org |
| 1168 | Phenyl-C stretching | asianpubs.org |
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for detailed structural elucidation, providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.
The ¹H NMR spectrum of this compound shows characteristic signals for its vinylic and aromatic protons. asianpubs.org The two protons of the α,β-unsaturated system (Hα and Hβ) appear as distinct doublets, with a large coupling constant indicative of a trans configuration. asianpubs.org
Table 3: ¹H NMR Spectral Data for this compound
| Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Source |
|---|---|---|---|---|
| CD₃OD | 7.56 | d | Hα | asianpubs.org |
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for the isolation, purification, and quantification of this compound from reaction mixtures or natural extracts.
High-Performance Liquid Chromatography (HPLC) is the premier method for analyzing and quantifying chalcones due to its high resolution and sensitivity. mdpi.com The technique is widely used for the simultaneous determination of various flavonoids, including chalcones, in plant extracts. nih.gov A typical HPLC setup for chalcone analysis involves a reversed-phase C18 column. mdpi.comnih.gov Gradient elution, often using a mobile phase consisting of acetonitrile (B52724) and acidified water, allows for the effective separation of compounds with different polarities. mdpi.com Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, with chalcones typically monitored at wavelengths around 280 nm or 340-390 nm, corresponding to their major absorption bands. mdpi.com This method can be used to ascertain the purity of synthesized this compound and to quantify it in various samples. asianpubs.org
In Vitro Biological Assay Methodologies in Mechanistic Studies
To investigate the biological activity and understand the mechanisms of action of this compound, various in vitro assays are employed. These cell-based assays provide crucial data on the compound's effects on specific cellular processes.
One of the primary methods used is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability and proliferation. researchgate.netresearchgate.net This colorimetric assay is used to determine the cytotoxic effects of the compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell growth by 50%. researchgate.net
In studies using the T47D human breast cancer cell line, this compound demonstrated significant dose- and time-dependent inhibition of cell growth. researchgate.netresearchgate.net Its potency was compared to that of silybin (B1146174), another polyphenol. researchgate.net The results showed that this compound had a much larger inhibitory effect on cell viability than silybin in this cell line. researchgate.net
Another study on human myeloid HL-60 leukemia cells also used cell viability assays (trypan blue dye exclusion) to establish an IC₅₀ value. nih.gov Furthermore, apoptotic effects were investigated using an enzyme-linked immunosorbent assay (ELISA) to quantify DNA fragmentation and a DNA ladder assay to qualitatively observe DNA breaks, providing insight into the cell death mechanism induced by the compound. nih.gov
Table 4: In Vitro Cytotoxicity of this compound on T47D Breast Cancer Cells
| Incubation Time | IC₅₀ (µM) | Source |
|---|---|---|
| 24 hours | 160.88 ± 1 | researchgate.net |
Cell Viability and Proliferation Assays (e.g., MTT, SRB, Trypan Blue Exclusion)
Cell viability and proliferation assays are cornerstone techniques for assessing the cytotoxic effects of chemical compounds on cancer cells. These methods measure cellular metabolic activity or membrane integrity to quantify the number of living cells after exposure to a substance.
Commonly used assays include:
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells possess mitochondrial reductase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan (B1609692) product. sigmaaldrich.combiocompare.com The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of living cells. sigmaaldrich.combiocompare.com
SRB Assay: The sulforhodamine B (SRB) assay is a colorimetric test based on the ability of the SRB dye to bind to protein basic amino acid residues in cells fixed with trichloroacetic acid. The amount of bound dye provides an estimate of the total protein mass, which is related to the number of cells.
Trypan Blue Exclusion: This method assesses cell membrane integrity. Live cells with intact membranes exclude the trypan blue dye, while dead cells with compromised membranes take it up and appear blue. sigmaaldrich.com Although it is a straightforward method, it is sometimes considered less sensitive than metabolic assays. researchgate.net
Research Findings:
The cytotoxic and growth-inhibitory properties of this compound have been evaluated using these standard assays on various human cancer cell lines.
In a study on human T47D breast cancer cells, the MTT assay was employed to determine the impact of this compound on cell viability. The compound exhibited significant dose- and time-dependent inhibitory effects on cell growth. researchgate.net The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro, was calculated for different exposure times. researchgate.netresearchgate.net
Another study investigated the biological activity of synthetic chalcones on human myeloid HL-60 leukemia cells. nih.gov The viability of the cells was measured using the Trypan Blue dye exclusion method . nih.govresearchgate.net Among the compounds tested, this compound (also identified as RVC-588) was found to have high cytotoxic activity, significantly decreasing cell viability. nih.govresearchgate.net
| Cell Line | Assay Used | Incubation Time | IC₅₀ Value (µM) | Citation |
| T47D (Breast Cancer) | MTT Assay | 24 hours | 160.88 | researchgate.net, researchgate.net |
| T47D (Breast Cancer) | MTT Assay | 48 hours | 62.20 | researchgate.net, researchgate.net |
| HL-60 (Leukemia) | Trypan Blue | 96 hours | ~2 | nih.gov, ceu.es |
Apoptosis Detection Assays (e.g., ELISA, DNA Ladder Assay)
Apoptosis, or programmed cell death, is a critical mechanism by which cytotoxic agents can eliminate cancer cells. Assays designed to detect apoptosis are key to understanding a compound's mechanism of action.
ELISA for DNA Fragmentation: The enzyme-linked immunosorbent assay (ELISA) can be adapted to quantitatively detect the histone-associated DNA fragments (nucleosomes) generated during apoptosis. This provides a quantitative measure of apoptosis.
DNA Ladder Assay: This qualitative technique is a hallmark of apoptosis. During apoptosis, endonucleases cleave the genomic DNA between nucleosomes, generating fragments in multiples of approximately 180-200 base pairs. When this fragmented DNA is separated by agarose (B213101) gel electrophoresis, it creates a characteristic "ladder" pattern. nih.gov
Research Findings:
The potential of this compound to induce apoptosis has been specifically investigated in human myeloid HL-60 leukemia cells. nih.gov
Using a sensitive ELISA method , researchers evaluated and quantified apoptotic DNA degradation. The results showed that exposure to 2 µM of this compound for 48 hours led to a 1.2-fold increase in apoptosis compared to control cells. nih.govresearchgate.net
To confirm these findings qualitatively, the DNA ladder assay was also performed. In cells exposed to 2 µM of this compound for 24 hours, a distinct ladder pattern, characteristic of late-stage apoptosis and cytotoxicity, was observed, which was absent in the control cells. nih.govresearchgate.net These results demonstrate that this compound possesses antitumor activity and that its mechanism, while highly cytotoxic, involves the induction of apoptosis. nih.gov
| Cell Line | Assay Used | Concentration & Time | Result | Citation |
| HL-60 (Leukemia) | ELISA (DNA Fragmentation) | 2 µM for 48 hours | 1.2-fold increase in apoptosis vs. control | nih.gov |
| HL-60 (Leukemia) | DNA Ladder Assay | 2 µM for 24 hours | Cytotoxic-late apoptotic ladder pattern observed | nih.gov |
Enzyme Activity Assays
Enzyme activity assays are performed to determine the effect of a compound on a specific enzyme. These assays are crucial for identifying molecular targets and understanding the biochemical pathways a compound might influence. Chalcone derivatives, as a class, are known to interact with various enzymes.
Research Findings:
The chalcone scaffold is a recognized pharmacophore that exhibits inhibitory activity against several enzymes. The specific placement and number of hydroxyl groups on the aromatic rings are critical factors in determining the inhibitory efficacy. semanticscholar.orgderpharmachemica.com
Tyrosinase: This enzyme is a key regulator of melanin (B1238610) production. Numerous studies have shown that hydroxychalcones can be potent tyrosinase inhibitors, with a preference for hydroxylation on the 4-position of the B-ring enhancing activity. semanticscholar.orgderpharmachemica.com For instance, the tetrahydroxychalcones 2,4,3',4'-tetrahydroxychalcone and 2,4,2',4'-tetrahydroxychalcone were identified as highly active tyrosinase inhibitors with IC₅₀ values of 0.2 µM and 0.02 µM, respectively. nih.gov
Xanthine Oxidase (XO): XO is a critical enzyme in purine (B94841) metabolism that catalyzes the formation of uric acid. nih.gov Derivatives of chalcones have been designed and synthesized as non-purine XO inhibitors. nih.govnih.gov For example, sappanchalcone (B1681444) derivatives have shown strong XO inhibitory activity, comparable to the standard drug allopurinol. nih.gov
α-Glucosidase: This enzyme is involved in carbohydrate digestion, and its inhibition is a therapeutic target. Chalcone derivatives, such as 4,4'-dihydroxy-2'-methoxychalcone, have demonstrated α-glucosidase inhibitory activity. nih.gov
Other Enzymes: The specificity of chalcone interactions is also a subject of study. In an investigation of a related compound, 4-Amino-3',4'-dihydroxychalcone , it was found that it did not inhibit the enzymatic activity of alcohol dehydrogenase or alkaline phosphatase, suggesting a degree of target selectivity within this molecular class. researchgate.netnih.gov
While many chalcone derivatives have been evaluated, specific quantitative data for the direct inhibition of these enzymes by this compound itself is not prominently detailed in the surveyed literature. However, the consistent activity of closely related structures suggests its potential for enzyme interaction.
| Enzyme | Compound Tested | Result (IC₅₀) | Citation |
| Tyrosinase | 2,4,2',4'-Tetrahydroxychalcone | 0.02 µM | nih.gov |
| Xanthine Oxidase | Sappanchalcone derivative (11) | 2.5 µM | nih.gov |
| α-Glucosidase | 4,4'-Dihydroxy-2'-methoxychalcone | 270.2 µM | nih.gov |
| Alcohol Dehydrogenase | 4-Amino-3',4'-dihydroxychalcone | No inhibition | researchgate.net, nih.gov |
| Alkaline Phosphatase | 4-Amino-3',4'-dihydroxychalcone | No inhibition | researchgate.net, nih.gov |
Pharmacological Activities and Mechanistic Insights of 4,4 Dihydroxychalcone in Pre Clinical Research
Antineoplastic Effects and Cellular Mechanisms
Chalcones are noted for their ability to arrest tumor progression through cytotoxic, antiproliferative, and apoptotic activities. ceu.es Research into 4,4'-Dihydroxychalcone (B1168472) aligns with these findings, demonstrating its potential to inhibit cancer cell growth through various cellular mechanisms.
The antiproliferative activity of this compound has been demonstrated against several human cancer cell lines. In a study involving human myeloid HL-60 leukemia cells, this compound (also referred to as RVC-588) was shown to decrease cell viability in a dose- and time-dependent manner. nih.govnih.gov The compound exhibited a potent inhibitory effect, with a determined IC50 value of approximately 2 µM. nih.gov
Similarly, its efficacy has been tested against the T47D breast cancer cell line. researchgate.net These studies revealed that this compound exerts significant dose- and time-dependent inhibition of cell growth. researchgate.net The inhibitory effect was found to be more potent than that of silybin (B1146174), a known polyhydroxy compound. researchgate.net While endothelial cell proliferation is a key hallmark of angiogenesis, and chalcone (B49325) analogues have been shown to inhibit Human Umbilical Vein Endothelial Cell (HUVEC) proliferation, specific data on this compound's direct effect on HUVECs is less detailed. core.ac.ukbiorxiv.org
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation |
|---|---|---|---|---|
| HL-60 | Human Promyelocytic Leukemia | ~ 2 µM | Not Specified | nih.gov |
| T47D | Human Breast Cancer | 160.88 ± 1 µM | 24 hours | researchgate.net |
| T47D | Human Breast Cancer | 62.20 ± 1 µM | 48 hours | researchgate.net |
This compound has been shown to induce programmed cell death, or apoptosis, in cancer cells. nih.govceu.es In studies with HL-60 leukemia cells, treatment with 2 µM of the compound for 48 hours resulted in a 1.2-fold increase in apoptosis compared to control cells. nih.gov Qualitative analysis via DNA ladder assay confirmed a cytotoxic, late-apoptotic pattern in these cells after 24 hours of exposure. nih.gov One proposed mechanism for this pro-apoptotic effect is the ability of the α,β-unsaturated carbonyl system in the chalcone structure to alkylate DNA bases. ceu.es
Apoptosis is generally executed through two primary routes: the mitochondrial (intrinsic) pathway and the death receptor (extrinsic) pathway, both of which converge on the activation of caspases. nih.govabcam.cn The mitochondrial pathway is regulated by the Bcl-2 family of proteins, where pro-apoptotic members like Bax can destabilize the mitochondrial membrane, leading to the release of cytochrome c. ceu.esscielo.org.ar This event triggers a cascade involving the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3 and -7, leading to cell death. abcam.cnscielo.org.armdpi.com While these are the general mechanisms for many chalcones, studies on this compound specifically noted that its apoptotic mechanisms might be less pronounced compared to other analogues. nih.gov
Chalcones as a class of compounds are known to modulate cell cycle progression, a critical process in cancer cell proliferation. ceu.es They can induce cell cycle arrest at the G1 or G2/M checkpoints. ceu.es The mechanisms for this effect are varied and include the downregulation of cyclins and cyclin-dependent kinases (CDKs), the induction of CDK inhibitors like p21 and p27, and the activation of tumor suppressor proteins such as p53. ceu.esnih.gov By arresting cells at these checkpoints, chalcones prevent them from entering the synthesis (S) or mitosis (M) phases, thereby halting their proliferation. ceu.es
The anticancer effects of chalcones are frequently attributed to their ability to interfere with key intracellular signaling pathways that regulate cell proliferation, survival, and inflammation. core.ac.uk
NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical mediator of inflammation and is implicated in promoting cancer cell proliferation and survival. core.ac.uk Chalcones have been shown to inhibit the NF-κB pathway, often by preventing the degradation of its inhibitor, IκBα, thereby blocking the translocation of NF-κB into the nucleus where it would activate pro-survival genes. ceu.escore.ac.uk
p53 Pathway: The tumor suppressor protein p53 plays a central role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. ceu.es Chalcones can interact with proteins in this pathway, leading to the stabilization and activation of p53, which enhances its tumor suppressor functions. ceu.esnih.gov
Akt Pathway: The Akt signaling pathway is crucial for cell survival and proliferation, and its activation is correlated with VEGF production and angiogenesis. ceu.es Some chalcones exert their anti-angiogenic effects by inhibiting Akt activation, thereby disrupting signals that promote the growth of new blood vessels. ceu.es
The anti-vascular properties of some chalcones are linked to their ability to interact with tubulin, a key protein in the formation of microtubules. ceu.es By inhibiting tubulin polymerization, these compounds disrupt the cellular cytoskeleton, which can lead to cell cycle arrest in the G2/M phase and the induction of apoptosis. researchgate.net This mechanism makes tubulin an attractive target for anticancer drug development. However, it is important to note that this is not a universal mechanism for all chalcones. For instance, a study on 4-Amino-3',4'-dihydroxychalcone, a related compound, found that it did not inhibit tubulin polymerization, suggesting that structural variations within the chalcone family can lead to different mechanisms of action. nih.govresearchgate.net
Targeting of Heat Shock Proteins (e.g., Hsp90)
This compound has been identified as an inhibitor of Heat Shock Protein 90 (Hsp90). nih.govkoreascience.krchemfaces.com Docking studies suggest that it binds to the ATPase domain of Hsp90, thereby inhibiting its function. nih.govkoreascience.krsmolecule.comkoreascience.kr This inhibition of Hsp90 is linked to its antifungal effects, as Hsp90 is crucial for the stress responses and survival of fungal pathogens like Aspergillus fumigatus. nih.govkoreascience.krresearchgate.net The compound was identified from an Hsp90-targeting library as having both Hsp90 inhibitory and antifungal properties. nih.govkoreascience.krresearchgate.net
Anti-inflammatory Properties
This compound demonstrates notable anti-inflammatory activities through various mechanisms, including the inhibition of inflammatory mediators and the modulation of cellular adhesion molecules.
Inhibition of Nitric Oxide (NO) Production and iNOS Expression
Chalcones, as a class of compounds, are recognized for their ability to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS), key mediators in the inflammatory process. ceu.essci-hub.seacademicjournals.org Specifically, certain dihydroxychalcone derivatives have shown potent inhibitory effects on NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines. mdpi.comresearchgate.net This inhibition is often achieved through the downregulation of iNOS gene expression. ceu.esmdpi.com For instance, 2',4-dihydroxy-4'-methoxychalcone and 2',4-dihydroxy-6'-methoxychalcone have demonstrated the ability to inhibit NO production by suppressing the expression of iNOS mRNA in RAW 264.7 macrophage cells. researchgate.net
Modulation of Pro-inflammatory Cytokines and Mediators (e.g., COX, LOX, IL-1b, IL-6, TNF-α, PGE2)
This compound and related chalcones modulate a range of pro-inflammatory cytokines and mediators. Chalcones can down-regulate the expression of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. ceu.es They have also been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). ceu.esmdpi.com For example, 2'-hydroxy-4,3',4',6'-tetramethoxychalcone has been found to inhibit the secretion of TNF-α, IL-1β, and IL-6 in LPS-stimulated microglial cells. mdpi.com Furthermore, some chalcone derivatives can inhibit the production of prostaglandin (B15479496) E2 (PGE2), another key inflammatory mediator. sci-hub.seresearchgate.netljmu.ac.uk
Effects on Cell Adhesion Molecules (e.g., ICAM-1, VCAM-1)
Cell adhesion molecules, including Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), play a critical role in the inflammatory response by mediating the adhesion of leukocytes to endothelial cells. nih.govnih.govrevespcardiol.orgoatext.com Research on hydroxychalcones has indicated their potential to modulate these molecules. For instance, 2′,4,4′-trihydroxychalcone has been found to decrease the levels of both ICAM-1 and VCAM-1. mdpi.com Structure-activity relationship studies suggest that the presence of a hydroxyl group at the 4-position of the chalcone structure is important for this inhibitory activity. mdpi.com
Antimicrobial Potency
Antibacterial Activity (e.g., against Staphylococcus aureus, Gram-positive and Gram-negative species)
This compound and its derivatives have demonstrated significant antibacterial activity against a range of bacteria, including both Gram-positive and Gram-negative species. researchgate.netresearchgate.net This includes activity against Staphylococcus aureus, a notable human pathogen known for developing multidrug resistance. nih.govscielo.br Some synthetic chalcone derivatives have shown strong inhibition of Staphylococcus aureus with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. researchgate.netresearchgate.net For example, certain chalcone derivatives have exhibited MIC values as low as 6.25 µg/mL against S. aureus. researchgate.netresearchgate.net The antibacterial efficacy of dihydroxylated chalcones can be enhanced when used in combination with other antimicrobial agents. chemfaces.comnih.govmedchemexpress.com
Table of Antibacterial Activity of Chalcone Derivatives
| Compound/Derivative | Target Bacteria | Observed Effect | Reference |
| This compound | Staphylococcus aureus | Antibacterial activity | nih.gov |
| Chalcone Derivative IIIf | Staphylococcus aureus | MIC of 6.25 µg/mL | researchgate.netresearchgate.net |
| Chalcone Derivative IIIg | Staphylococcus aureus | MIC of 6.25 µg/mL | researchgate.netresearchgate.net |
| 2',4'-Dihydroxychalcone (B613834) | Gram-positive bacteria | MIC values of 31-62 µg/mL | nih.gov |
| 2',4'-Dihydroxychalcone | Gram-negative bacteria | MIC values of 62-250 µg/mL | nih.gov |
Antifungal Activity (e.g., against Aspergillus fumigatus, pathogenic fungi)
This compound has demonstrated notable antifungal properties against a variety of pathogenic fungi. Research has shown its efficacy against Aspergillus fumigatus, an opportunistic fungus that can cause invasive aspergillosis in immunocompromised individuals. At a concentration of 8 µg/mL, 2',4'-dihydroxychalcone inhibited the radial growth of Aspergillus fumigatus by 20% and completely blocked the formation of its characteristic green pigment, indicating a disruption in conidia formation. researchgate.netnih.govkoreascience.krtandfonline.com This was further supported by a significant decrease in the expression of conidiation-related genes. researchgate.netnih.govkoreascience.kr The compound's mechanism of action appears to involve the inhibition of the Hsp90-calcineurin pathway, which is crucial for fungal growth and development. researchgate.netnih.govkoreascience.kr Studies have also indicated that combining this compound with existing antifungal drugs like itraconazole (B105839) and caspofungin can significantly enhance its inhibitory effects on the metabolic activity and mycelial growth of A. fumigatus. nih.govkoreascience.krtandfonline.comtargetmol.com
Beyond Aspergillus, this compound has shown activity against other pathogenic fungi. For instance, it was found to be active against several plant pathogenic fungi, including Phomopsis longicolla, Alternaria alternata, Fusarium equiseti, F. graminearum, F. verticillioides, Colletotrichum truncatum, and Sclerotium bataticola. scielo.bracademicjournals.org At a concentration of 6.25 µg/mL, it completely inhibited the growth of P. longicolla and C. truncatum. scielo.bracademicjournals.org
Antiviral Activity (e.g., ToRSV, SARS-CoV-2)
The antiviral potential of chalcones, including this compound, has been a subject of scientific investigation. Early studies explored the activity of various chalcones against the Tomato Ringspot Virus (ToRSV). It was found that the hydroxylation pattern on the chalcone scaffold plays a crucial role in its antiviral efficacy. scielo.brpreprints.org Specifically, hydroxylation at the 2', 3', and 4' positions of the A-ring and the 4' position of the B-ring was shown to enhance antiviral activity against ToRSV. scielo.brpreprints.org
More recently, in the context of the global health crisis caused by SARS-CoV-2, chalcone derivatives have been investigated as potential inhibitors of the virus. nih.govnih.gov Computational studies have suggested that certain benzalacetophenones, a class of compounds to which this compound belongs, could act as antiviral agents by targeting key viral proteins such as the 3C-like protease (3CLpro) and the papain-like protease (PLpro). nih.gov While direct experimental evidence for this compound against SARS-CoV-2 is still emerging, the broader research into chalcones indicates a promising avenue for the development of novel antiviral therapies. nih.govfrontiersin.org
Antileishmanial Activity
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. Several studies have highlighted the potential of chalcones as antileishmanial agents. nih.govmdpi.comnih.gov Research has shown that certain chalcone derivatives can inhibit the growth of Leishmania promastigotes. For instance, a study identified chalcone derivatives that exhibited more than 50% inhibition of Leishmania infantum arginase (LiARG), an enzyme crucial for the parasite's survival. nih.gov Although the specific IC50 values for this compound were not detailed in this particular study, the general findings support the exploration of the chalcone scaffold for developing new antileishmanial drugs. nih.gov Another study on chalcones from Polygonum salicifolium demonstrated good antileishmanial activity against Leishmania mexicana. mdpi.comnih.gov The enzyme glycerol-3-phosphate dehydrogenase (G3PDH) from Leishmania species has also been identified as a potential target for chalcone-based inhibitors. unesp.br
Anti-oomycete Activity (e.g., Saprolegnia sp.)
Oomycetes, or water molds, are a group of destructive pathogens that can cause significant economic losses in aquaculture. Saprolegnia species, in particular, are notorious for causing infections in fish. This compound has demonstrated potent anti-oomycete activity against Saprolegnia. capes.gov.brmdpi.commdpi.comsemanticscholar.org In comparative studies, 2',4'-dihydroxychalcone was found to be a highly active molecule against Saprolegnia parasitica and Saprolegnia australis, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL and a Minimum Oomycidal Concentration (MOC) of 12.5 µg/mL. capes.gov.brmdpi.com These values were significantly lower than those of some commercial antifungal agents. mdpi.com Further research has confirmed the strong inhibitory effect of 2',4'-dihydroxychalcone on the mycelial growth of Saprolegnia species, with one study noting that a concentration of 0.1 mM considerably slowed down growth for 24 hours. frontiersin.org
| Organism | Activity | Concentration | Effect |
|---|---|---|---|
| Aspergillus fumigatus | Antifungal | 8 µg/mL | 20% inhibition of radial growth, complete blockage of green pigmentation. researchgate.netnih.govkoreascience.krtandfonline.com |
| Phomopsis longicolla | Antifungal | 6.25 µg/mL | Complete growth inhibition. scielo.bracademicjournals.org |
| Colletotrichum truncatum | Antifungal | 6.25 µg/mL | Complete growth inhibition. scielo.bracademicjournals.org |
| Saprolegnia parasitica | Anti-oomycete | 6.25 µg/mL (MIC) | Inhibition of growth. capes.gov.brmdpi.com |
| Saprolegnia australis | Anti-oomycete | 6.25 µg/mL (MIC) | Inhibition of growth. capes.gov.brmdpi.com |
| Saprolegnia sp. | Anti-oomycete | 0.1 mM | Considerably slowed mycelial growth for 24 hours. frontiersin.org |
Antioxidant Capacities and Reactive Oxygen Species (ROS) Modulation
Direct Radical Scavenging Activity (e.g., DPPH, peroxynitrite)
This compound exhibits significant antioxidant properties through its ability to directly scavenge free radicals. The presence of hydroxyl groups on the chalcone structure is a key determinant of its antioxidant capacity. mdpi.com Studies have demonstrated the potent scavenging activity of this compound and its derivatives against stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). researchgate.net Some synthesized chalcone derivatives have shown DPPH radical-scavenging activity with IC50 values comparable to the standard antioxidant, ascorbic acid. researchgate.netresearchgate.net
Furthermore, the antioxidant activity of chalcones extends to the scavenging of reactive nitrogen species such as peroxynitrite. ceu.es Isoliquiritigenin, a well-known chalcone, has been shown to effectively scavenge peroxynitrite and its precursor, nitric oxide. ceu.es Structure-activity relationship studies on dihydrochalcones have indicated that the presence of hydroxyl groups at the C2' and C4' positions is crucial for their antioxidant activity, with a correlation established between peroxynitrite scavenging activity and their chemical properties. mdpi.com
Protection Against Oxidative Damage
Beyond direct radical scavenging, this compound and related compounds can protect against cellular damage induced by oxidative stress. ceu.es Chalcones can interfere with the generation of reactive oxygen species (ROS) and protect biological targets like DNA from oxidative attack. ceu.es Research has shown that certain chalcones can protect against ROS-induced damage by activating cellular defense mechanisms. ceu.es For instance, some chalcones have been found to protect against oxidative damage in neuronal cells. ceu.es While direct studies on this compound's protective effects against specific types of oxidative damage are part of ongoing research, the established antioxidant properties of the chalcone family suggest a protective role.
| Compound Type | Activity | Assay/Target | Key Findings |
|---|---|---|---|
| Chalcone derivatives | Radical Scavenging | DPPH | Significant scavenging activity, with some derivatives having IC50 values comparable to ascorbic acid. researchgate.netresearchgate.net |
| Isoliquiritigenin | Radical Scavenging | Peroxynitrite, Nitric Oxide | Exhibited significant scavenging activity. ceu.es |
| Dihydrochalcones | Antioxidant | Peroxynitrite scavenging | Activity dependent on hydroxyl groups at C2' and C4' positions. mdpi.com |
| Chalcones | Protective | Cellular Oxidative Damage | Can interfere with ROS generation and protect biological targets. ceu.es |
Modulation of Antioxidant Enzymes (e.g., Glutathione (B108866) S-transferases, Superoxide (B77818) Dismutase)
Chalcones, as a class of compounds, are recognized for their ability to induce phase II detoxification enzymes, which play a protective role against carcinogenesis by facilitating the excretion of foreign substances. ceu.es These enzymes include Glutathione S-transferases (GST), among others. ceu.es Some chalcones have been shown to disrupt cellular antioxidant mechanisms by inhibiting glutathione transferase activity. ceu.es For instance, 2,2'-dihydroxychalcone (B190322) has been identified as a potent inhibitor of GSTs. spandidos-publications.com This inhibition can sensitize cancer cells to certain chemotherapeutic agents. spandidos-publications.com
Furthermore, certain chalcone derivatives have been observed to increase the activity of superoxide dismutase (SOD). For example, 4′-hydroxy-3-m-tolylchalcone was reported to increase SOD activity in a dose-dependent manner in rats. mdpi.com The antioxidant network activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX) can be significantly influenced by some chalcones. ljmu.ac.uk
Enzyme Modulation and Inhibition
The inhibitory effect of chalcones on tyrosinase, a key enzyme in melanin (B1238610) synthesis, is influenced by the position of hydroxyl groups on their aromatic rings. semanticscholar.orgderpharmachemica.com A preference for a 4-substituted B ring has been noted for inhibitory efficacy. semanticscholar.orgderpharmachemica.com However, the presence of a hydroxyl group at the 4'-position can weaken tyrosinase inhibition due to conformational changes arising from hydrogen bond formation. nih.gov In some cases, the addition of a second hydroxyl group at the 2' position to a 4-hydroxychalcone (B181621) has been found to negate the tyrosinase inhibition activity. semanticscholar.org Kinetic analyses have revealed that some chalcones act as competitive inhibitors of tyrosinase, competing with substrates for binding to the enzyme's active site. nih.govmdpi.com The chelation of binuclear copper ions within the tyrosinase active site is a proposed mechanism for inhibition by some chalcones. mdpi.comresearchgate.net
Certain sulfonamide chalcone derivatives have demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathogenesis of Alzheimer's disease. nih.gov Studies have shown that some of these compounds exhibit moderate inhibition, with IC₅₀ values in the micromolar range for both enzymes. nih.gov For example, a series of sulfonamide chalcones showed IC₅₀ values ranging from 56.1 to 95.8 μM for AChE and 19.5 to 79.0 μM for BChE. nih.gov Kinetic studies have indicated that this inhibition is reversible and of a mixed type. nih.gov
Chalcones and their derivatives have been investigated for their potential to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. nih.govnih.gov Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes. nih.gov Some chalcone derivatives have shown significant inhibitory activity against both enzymes, in some cases comparable to or stronger than standard inhibitors. researchgate.net For instance, 2',4'-dihydroxychalcone and 4,4'-dihydroxy-2'-methoxychalcone, isolated from Dracaena cinnabari, exhibited α-glucosidase inhibitory activity with IC₅₀ values of 389.6 and 270.2 μM, respectively. nih.gov Another study identified 4'-(p-Toluenesulfonamide)-3,4-dihydroxy chalcone as a potent α-glucosidase inhibitor with an IC₅₀ of 0.4 μM. sigmaaldrich.comkribb.re.kr The inhibitory action of some chalcones has been characterized as non-competitive. nih.gov
| Compound | Source/Type | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 2',4'-dihydroxychalcone | Isolated from Dracaena cinnabari | 389.6 | nih.gov |
| 4,4'-dihydroxy-2'-methoxychalcone | Isolated from Dracaena cinnabari | 270.2 | nih.gov |
| 4'-(p-Toluenesulfonamide)-3,4-dihydroxy chalcone | Synthetic | 0.4 | sigmaaldrich.comkribb.re.kr |
Derivatives of 2,4-dihydroxychalcone (B13927600) have been identified as reversible and competitive inhibitors of Cell Division Cycle 25 (CDC25) B, a phosphatase that plays a crucial role in cell cycle progression and is considered an oncogenic protein. ingentaconnect.comingentaconnect.com In a study of eleven 2,4-dihydroxychalcone compounds, nine showed significant inhibition of CDC25B phosphatase in vitro. ingentaconnect.comingentaconnect.com One particular compound demonstrated 97.5% inhibition at a concentration of 20 μg/mL. ingentaconnect.comingentaconnect.com The inhibition of CDC25B is a potential mechanism for the anti-cancer activity of these compounds. ingentaconnect.com
| Compound | Concentration | Percentage Inhibition | Reference |
|---|---|---|---|
| Compound 8 (a 2,4-dihydroxychalcone derivative) | 20 μg/mL | 97.5% | ingentaconnect.comingentaconnect.com |
Other Pharmacological Effects in Pre-clinical Models
In preclinical studies, this compound has demonstrated cytotoxic and antitumor activities. nih.gov In human myeloid HL-60 leukemia cells, it was shown to decrease cell viability with an IC₅₀ value of approximately 2 μM. nih.gov The compound also induced a modest level of apoptosis in these cells. nih.gov Furthermore, some chalcone derivatives have been found to inhibit the aggregation of the tau protein, which is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. researchgate.net For example, 4-Amino-3',4'-dihydroxychalcone was identified as an inhibitor of various stages of tau aggregation. researchgate.net
Antidepressant-like Effects
Preclinical investigations into the antidepressant-like properties of This compound are not extensively documented in the available scientific literature. While various chalcone derivatives have been explored for their potential effects on the central nervous system, specific studies detailing the antidepressant activity and mechanistic pathways of this compound are not presently available. Research has often focused on other isomers or derivatives, such as 2,4-dihydroxychalcone and its halogenated derivatives, which have been shown in animal models like the forced swimming test to reduce immobility time, suggesting potential antidepressant effects. thieme-connect.comnih.gov However, these findings cannot be directly extrapolated to this compound. Similarly, other studies have identified antidepressant-like activities in different chalcone structures, underscoring the potential of this chemical class while highlighting the gap in knowledge regarding this specific compound. nih.gov
Interactive Data Table: Preclinical Studies on the Antidepressant-like Effects of Chalcone Derivatives
No preclinical studies specifically investigating the antidepressant-like effects of this compound were identified in the reviewed literature. The table below is representative of data found for other related chalcone compounds.
| Compound | Animal Model | Key Findings | Reference |
| 3-bromo-2′,4′-dihydroxychalcone | Mouse (Forced Swimming Test) | Significantly reduced immobility time. | thieme-connect.com |
| 2,6-dichloro-2′,4′-dihydroxychalcone | Mouse (Forced Swimming Test) | Significantly reduced immobility time. | thieme-connect.com |
| 5′-methyl-2′-hydroxychalcone | Mouse (Elevated Plus Maze) | Exerted anxiolytic-like effects. | nih.gov |
| Chalcone (unsubstituted) | Mouse (Tail Suspension Test) | Revealed antidepressant-like activities. | nih.gov |
Structure Activity Relationship Sar Studies of 4,4 Dihydroxychalcone Derivatives
Influence of Hydroxyl Group Number and Positional Isomerism on Biological Activity
The number and position of hydroxyl (-OH) groups on the aromatic rings of chalcones are critical determinants of their biological effects.
Number of Hydroxyl Groups: Generally, an increase in the number of hydroxyl groups on the chalcone (B49325) scaffold enhances certain biological activities, particularly antioxidant and radical scavenging properties. derpharmachemica.commdpi.com Polyhydroxylated chalcones are often more potent than their mono-hydroxylated or non-hydroxylated counterparts. derpharmachemica.comresearchgate.netacs.org For instance, studies have shown that chalcones with two hydroxyl groups, one on each aromatic ring, exhibit significant antioxidant activity. researchgate.net The presence of multiple hydroxyl groups can increase the molecule's ability to donate hydrogen atoms, a key mechanism in neutralizing free radicals. nih.gov However, simply increasing the number of hydroxyl groups does not universally lead to enhanced activity for all biological targets. For example, while 2',4'-dihydroxychalcones show potent antibacterial activity, the addition of a third hydroxyl group at the 6'-position can lead to a significant decrease in this activity. acs.org
Positional Isomerism: The specific placement of hydroxyl groups on the A and B rings significantly impacts bioactivity. For antioxidant activity, a 4-hydroxy group on the B-ring is often favored, and the potency can be further enhanced by additional hydroxyl groups, with the order of activity reported as 2-OH < 3-OH << 4-OH << 3,4-di-OH. nih.gov The presence of a 2'-hydroxy group on the A-ring is also considered important for the anti-inflammatory and antioxidant effects of some chalcones. nih.govnih.gov In terms of antibacterial activity against Staphylococcus aureus, the introduction of a hydroxyl group on the B-ring of 2',4'-dihydroxychalcone (B613834) was found to increase bioactivity, with the effect being dependent on the position of the substituent. scielo.br Specifically, for tyrosinase inhibition, the location of hydroxyl groups on both aromatic rings is a key factor, with a preference for a 4-substituted B-ring. academicjournals.org
Below is a data table summarizing the influence of hydroxyl group positioning on the antioxidant activity of chalcone derivatives.
| Compound/Substitution Pattern | Relative Antioxidant Activity | Reference(s) |
| 2-OH on B-ring | Low | nih.gov |
| 3-OH on B-ring | Moderate | nih.gov |
| 4-OH on B-ring | High | nih.govresearchgate.net |
| 3,4-di-OH on B-ring | Very High | nih.gov |
| 2'-OH on A-ring | Important for activity | nih.govnih.gov |
Impact of Substitution Patterns (e.g., Methoxylation, Prenylation, Halogenation) on Activity
Beyond hydroxylation, other substitutions on the chalcone framework, such as methoxylation, prenylation, and halogenation, play a crucial role in modulating biological activity.
Methoxylation: The replacement of hydroxyl groups with methoxy (B1213986) (-OCH3) groups can have varied effects. While methoxylation can sometimes decrease antioxidant activity compared to the corresponding hydroxylated chalcones, it can enhance other properties. mdpi.com For instance, the presence of methoxy groups, particularly at the para position, has been shown to boost topoisomerase enzyme inhibition. rsc.org In some cases, compounds with three methoxy groups have demonstrated stronger antiproliferative effects. rsc.org SAR studies on methoxylated chalcones as antimalarial agents revealed that electron-releasing methoxy groups on ring A and electron-withdrawing groups on ring B increase potency. nih.gov
Prenylation: The addition of a prenyl group (a hydrophobic five-carbon chain) to the chalcone skeleton, a process known as prenylation, often enhances biological activity. frontiersin.org Prenylated chalcones have shown increased anticancer activity and improved selectivity towards cancer cells. mdpi.com This enhancement is attributed to improved interaction with biological membranes and a higher affinity for target proteins compared to their non-prenylated counterparts. tsijournals.com The C-prenyl side chain has been identified as being essential for the cytotoxic activity of certain chalcones. mdpi.com
Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) can significantly influence a chalcone's biological profile. For example, a 2-chloro substitution on the B-ring of 2',5'-dihydroxychalcone (B1234639) is critical for its antiangiogenic activity, with 3- or 4-chloro substitutions showing negligible effects. Furthermore, a 4-chloro substitution on ring B combined with hydroxyl or methoxy groups at the 2- and 4-positions of ring A has resulted in potent selective inhibition of monoamine oxidase-B (MAO-B). jocpr.com
The following table provides examples of how different substitution patterns affect the biological activity of chalcone derivatives.
| Substitution Type | Example Effect | Target Activity | Reference(s) |
| Methoxylation | Increased potency with methoxy groups on ring A | Antimalarial | nih.gov |
| Enhanced enzyme inhibition with para-methoxy group | Topoisomerase Inhibition | rsc.org | |
| Prenylation | Increased anticancer activity and selectivity | Anticancer | mdpi.com |
| Essential for cytotoxicity | Cytotoxicity | mdpi.com | |
| Halogenation | Critical for activity with 2-chloro substitution on B-ring | Antiangiogenic | |
| Potent and selective inhibition with 4-chloro on B-ring | MAO-B Inhibition | jocpr.com |
Role of A and B Ring Modifications (e.g., Heteroaromatic Rings, Alicyclic Groups) on Activity
Modifying the aromatic A and B rings of the chalcone scaffold by introducing heteroaromatic rings or alicyclic groups can lead to novel derivatives with distinct biological activities.
Heteroaromatic Rings: Replacing one or both of the phenyl rings with a heteroaromatic system (e.g., pyridine, thiophene, furan, quinoline) can significantly alter the compound's electronic properties and its ability to interact with biological targets. nih.govresearchgate.net For example, heteroaromatic chalcone derivatives have been investigated as topoisomerase inhibitors, with some compounds showing potent activity. nih.gov The introduction of a pyridyl ring has been explored in the synthesis of chalcone derivatives with potential therapeutic applications. mdpi.com Furthermore, chalcones incorporating a 1,4-naphthoquinone (B94277) moiety have been synthesized and evaluated for their antimicrobial and antioxidant activities. researchgate.net
Alicyclic Groups: The incorporation of alicyclic (non-aromatic cyclic) groups in place of the aromatic rings is a less common but still viable strategy for modifying chalcone activity. These modifications can alter the conformational flexibility and lipophilicity of the molecule, potentially leading to new biological profiles.
This table illustrates the impact of ring modifications on the biological activities of chalcone derivatives.
| Ring Modification | Resulting Biological Activity | Reference(s) |
| Heteroaromatic Rings | Topoisomerase inhibition | nih.gov |
| Antimicrobial and antioxidant activities | researchgate.net | |
| Diverse pharmacological functions | mdpi.com |
Correlation between Structural Features and Specific Molecular Target Interactions
The specific structural features of 4,4'-dihydroxychalcone (B1168472) derivatives are directly correlated with their interactions with various molecular targets, leading to their diverse biological effects.
Enzyme Inhibition: The α,β-unsaturated ketone moiety of the chalcone scaffold is a key feature that allows for interaction with enzymes, often acting as a Michael acceptor. mdpi.com This enables the formation of covalent bonds with nucleophilic residues in the active sites of enzymes like cysteine proteases. mdpi.com For instance, chalcone derivatives have been identified as inhibitors of enzymes such as topoisomerases, kinases, and monoamine oxidases (MAOs). nih.govqu.edu.qatandfonline.com The substitution pattern on the aromatic rings plays a crucial role in determining the potency and selectivity of enzyme inhibition. For example, in the case of MAO-B inhibitors, the presence of hydroxyl and methoxy groups at specific positions on the A ring and a chlorine atom on the B ring were found to be important for high activity. nih.gov
Protein Interactions: Chalcones can interfere with protein-protein interactions and protein functions. For example, some chalcones have been shown to inhibit tubulin polymerization, a key process in cell division, which contributes to their anticancer activity. scielo.br
This table summarizes the relationship between structural features of chalcone derivatives and their interactions with specific molecular targets.
| Structural Feature | Molecular Target | Consequence of Interaction | Reference(s) |
| α,β-Unsaturated Ketone | Cysteine Proteases | Covalent inhibition | mdpi.com |
| Hydroxyl/Methoxy/Halogen Substitutions | Monoamine Oxidase (MAO) | Enzyme inhibition for neurodegenerative diseases | qu.edu.qanih.gov |
| Furoyl and Methoxy Substitutions | Tubulin | Inhibition of polymerization, anticancer activity | tandfonline.com |
| Hydroxy and Methoxy Substitutions | Kinases (e.g., EGFR) | Inhibition of signaling pathways, anticancer activity | tandfonline.com |
| Methoxy and Halogen Substitutions | Topoisomerases | Inhibition of DNA replication, anticancer activity | rsc.org |
Computational and Theoretical Investigations of 4,4 Dihydroxychalcone
Molecular Docking Studies of 4,4'-Dihydroxychalcone (B1168472) with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of small molecules to the active site of proteins and other biomolecular targets.
While specific molecular docking studies detailing the binding energy and interactions of this compound with various protein targets are not extensively documented in the available literature, its observed biological activities suggest potential targets. For instance, the pro-apoptotic effect of this compound on HL-60 myeloid leukemia cells has been suggested to relate to the ability of its α,β-unsaturated carbonyl system to alkylate DNA bases, indicating DNA may be a key interacting macromolecule. ceu.es
To illustrate the application of this technique to dihydroxychalcones, numerous studies have been conducted on the 2',4'-Dihydroxychalcone (B613834) isomer, identifying several biological targets. Docking studies have indicated that 2',4'-Dihydroxychalcone can bind to the ATPase domain of Heat shock protein 90 (Hsp90), acting as an inhibitor. koreascience.kr It has also been identified as a potential inhibitor of the Dengue virus NS2B/NS3 protease, glycerol-3-phosphate dehydrogenase from Leishmania species, and cyclooxygenase (COX) enzymes. github.comresearchgate.netfrontiersin.org
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| 2',4'-Dihydroxychalcone | Dengue Virus NS2B/NS3 Protease | -8.6 | His51, Asp75, Gly148, Leu149, Asn152, Gly153, Val154 |
| 2',4'-Dihydroxychalcone | Heat Shock Protein 90 (Hsp90) | Not Specified | Binds to the ATPase domain |
| 2',4'-Dihydroxychalcone | Cyclooxygenase-1 (COX-1) | Not Specified | Binds to entrance site |
| 2',4'-Dihydroxychalcone | Cyclooxygenase-2 (COX-2) | Not Specified | Binds to active region |
This table presents data for the isomer 2',4'-Dihydroxychalcone to illustrate the application of molecular docking.
Molecular Dynamics Simulations to Analyze Binding Affinities and Complex Formation
Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of atoms and molecules over time. This method is invaluable for understanding the stability of ligand-protein complexes and for calculating binding free energies.
Comprehensive MD simulations have been applied to understand the complexation of the isomer 2',4'-Dihydroxychalcone. A notable study investigated the formation of an inclusion complex between 2',4'-dihydroxychalcone and β-cyclodextrin. nih.govacs.org Using umbrella sampling MD simulations, researchers constructed free energy profiles to analyze the binding affinity and the molecular-level details of the complexation reaction. nih.govacs.org The simulations revealed that the inclusion process for 2',4'-dihydroxychalcone is endothermic, a key thermodynamic insight into the forces driving the complex formation. nih.govacs.org Such studies are crucial for designing effective drug delivery systems.
Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations offer a powerful approach to study chemical processes in complex systems. This method treats a small, electronically significant part of the system (like the active site of an enzyme or a reactive ligand) with high-accuracy quantum mechanics, while the larger surrounding environment (the rest of the protein and solvent) is treated with more computationally efficient molecular mechanics.
In the study of the inclusion complex of 2',4'-dihydroxychalcone with β-cyclodextrin, QM/MM calculations were employed to achieve a more precise description of the energetic and structural characteristics of the complex. nih.govacs.orgresearchgate.net By using this hybrid method, researchers could refine the molecular geometries obtained from MD simulations, providing a more accurate picture of the electronic changes and interactions occurring upon complexation. nih.govacs.org
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) for Electronic Structure and Excited State Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for calculating properties that depend on electron distribution, such as bond dissociation enthalpies (BDE), which are key indicators of a compound's antioxidant potential. For hydroxychalcones, the antioxidant activity is often linked to the ease of breaking the O-H bond to donate a hydrogen atom to a free radical. mdpi.com DFT calculations have been instrumental in establishing that the 4-hydroxy substitution on the B-ring of a chalcone (B49325) is highly favorable for antioxidant activity. mdpi.com
Time-Dependent DFT (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. It is a primary tool for calculating and interpreting UV-Vis absorption spectra. For this compound, an absorption maximum (λmax) has been reported at 348 nm. fabad.org.tr TD-DFT calculations can model the n → π* and π → π* electronic transitions responsible for this absorption, providing insight into the molecule's photophysical behavior. fabad.org.tr
Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)
The biological activity and physicochemical properties of chalcones are heavily influenced by a network of non-covalent interactions, both within the molecule (intramolecular) and with other molecules (intermolecular). Hydrogen bonds are particularly significant.
Intermolecular Interactions: The interactions of chalcones with biological targets are governed by intermolecular forces. In the study of the 2',4'-dihydroxychalcone and β-cyclodextrin complex, computational analysis using quantum atoms in molecules theory characterized the specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. nih.govacs.org These theoretical findings were corroborated by experimental FTIR spectroscopy. nih.gov
Network Pharmacology and In Silico Predictions of Biological Pathways
Network pharmacology is an emerging discipline that aims to understand drug action from a systems-level perspective. It uses computational methods to construct and analyze networks of drug-target-disease interactions, allowing for the prediction of a compound's potential mechanisms of action and biological pathways.
Future Research Directions and Unresolved Challenges for 4,4 Dihydroxychalcone
Elucidation of Novel Molecular Targets and Signaling Pathways
A significant challenge in the ongoing research of 4,4'-Dihydroxychalcone (B1168472) is the precise identification of its molecular targets and the signaling pathways it modulates. While the broader class of chalcones is known to interact with a variety of biological molecules, the specific interactions of the 4,4'-dihydroxy substituted variant are not well-defined.
Future research should focus on:
Target Identification: Employing techniques such as affinity chromatography, and proteomics-based approaches to identify the direct binding partners of this compound within the cell. While related dihydroxychalcones have been shown to inhibit enzymes like cell division cycle 25B (CDC25B) and protein tyrosine phosphatase 1B (PTP1B), the specific enzymatic and protein targets for the 4,4'-dihydroxy isomer need to be confirmed. nih.gov
Pathway Analysis: Once direct targets are identified, subsequent studies should aim to unravel the downstream signaling cascades affected by the compound. This can be achieved through a combination of molecular biology techniques, including western blotting, reporter assays, and gene expression analysis. For instance, investigating its potential influence on key cellular pathways such as NF-κB, PI3K/Akt, and MAPK signaling, which are known to be modulated by other chalcone (B49325) derivatives, would be a crucial step forward. nih.gov
Comparative Studies: It is also essential to conduct comparative studies with other dihydroxychalcone isomers to understand how the position of the hydroxyl groups influences target specificity and pathway modulation.
Table 1: Potential Molecular Targets for this compound Based on Related Compounds
| Potential Target Class | Specific Examples | Rationale for Investigation |
| Protein Tyrosine Phosphatases | PTP1B, CDC25B | Other dihydroxychalcone derivatives have shown inhibitory activity against these enzymes. nih.gov |
| Kinases | Akt, Protein Kinase C (PKC) | These are known targets for other chalcones like isobavachalcone (B1672217) and broussochalcone A. nih.gov |
| Aldose Reductase (ALR2) | ALR2 | Natural chalcones have demonstrated potent inhibitory activity against this enzyme, which is implicated in diabetic complications. nih.gov |
| Tubulin | α- and β-tubulin | Certain chalcones are known to interfere with microtubule dynamics, a key target in cancer research. |
Development of Advanced Synthetic Strategies for Enhanced Bioactivity
The synthesis of this compound is typically achieved through the Claisen-Schmidt condensation. researchgate.net While effective, there is considerable scope for the development of advanced synthetic strategies to not only improve yield and purity but also to generate derivatives with enhanced bioactivity and specificity.
Future directions in synthesis include:
Microwave-Assisted Synthesis: Further optimization of microwave-assisted organic synthesis (MAOS) can lead to more efficient and environmentally friendly production of this compound. asianpubs.org
Combinatorial Chemistry: The generation of a library of this compound derivatives with diverse substitutions on the aromatic rings could be a fruitful approach. This would enable a systematic exploration of the structure-activity relationship (SAR), identifying key functional groups that enhance potency and selectivity.
Greener Synthetic Routes: Exploration of more sustainable synthetic methods, such as the use of eco-friendly solvents and catalysts, is in line with the growing emphasis on green chemistry in pharmaceutical research.
Biotransformation: Investigating enzymatic or microbial transformations of this compound could lead to the production of novel metabolites with unique biological activities.
Integration of Multi-omics Data for Comprehensive Mechanistic Understanding
To gain a holistic understanding of the biological effects of this compound, a systems biology approach integrating various "omics" data is necessary. To date, no comprehensive multi-omics studies have been published on this specific compound, representing a significant knowledge gap and a compelling avenue for future research.
A multi-omics approach would involve:
Transcriptomics: Analyzing changes in gene expression profiles in response to this compound treatment to identify regulated genes and pathways.
Proteomics: Investigating alterations in the cellular proteome to understand the compound's impact on protein expression, post-translational modifications, and protein-protein interactions.
Metabolomics: Studying the changes in the cellular metabolome to identify metabolic pathways that are perturbed by this compound.
The integration of these datasets will provide a more complete picture of the compound's mechanism of action, potentially revealing novel targets and biomarkers of its activity. nih.gov
Table 2: Proposed Multi-omics Workflow for this compound Research
| Omics Level | Technique | Potential Insights |
| Transcriptomics | RNA-Sequencing | Identification of differentially expressed genes and affected signaling pathways. |
| Proteomics | Mass Spectrometry-based Proteomics | Identification of protein targets, post-translational modifications, and protein complexes. |
| Metabolomics | NMR, Mass Spectrometry | Elucidation of altered metabolic pathways and identification of bioactive metabolites. |
| Data Integration | Bioinformatics & Systems Biology | Comprehensive understanding of the mechanism of action and identification of key network hubs. |
Exploration of Synergistic Effects with Other Research Compounds
The therapeutic potential of this compound may be significantly enhanced when used in combination with other research compounds or established therapeutic agents. The exploration of such synergistic interactions is a critical area for future investigation.
Research in this area should focus on:
Combination Screening: High-throughput screening of this compound in combination with libraries of known drugs and bioactive compounds to identify synergistic, additive, or antagonistic interactions.
Mechanism of Synergy: For promising combinations, detailed mechanistic studies will be required to understand the basis of the synergistic effect. This could involve complementary mechanisms of action, inhibition of drug resistance pathways, or enhanced bioavailability. mdpi.com
Preclinical Validation: Promising synergistic combinations should be validated in relevant preclinical models of disease.
Design of Targeted Delivery Systems for Pre-clinical Investigations
A major challenge in translating the therapeutic potential of many bioactive compounds, including chalcones, into clinical applications is their often-poor solubility and bioavailability. The design of targeted delivery systems for this compound is therefore a crucial step for successful preclinical and, eventually, clinical development.
Future research should explore:
Nanoparticle-based Formulations: Encapsulating this compound in nanoparticles, such as liposomes, polymeric nanoparticles (e.g., PLGA), or solid lipid nanoparticles, could improve its solubility, stability, and pharmacokinetic profile. nih.govnih.gov
Targeted Delivery: Functionalizing these nanoparticles with targeting ligands (e.g., antibodies, peptides) that recognize specific cell surface receptors on diseased cells could enhance the compound's efficacy while reducing off-target effects. preprints.org
Controlled Release Systems: The development of delivery systems that provide sustained or controlled release of this compound at the target site could improve its therapeutic index.
Q & A
Q. What are the optimal synthetic routes for 4,4'-dihydroxychalcone, and how can purity be validated?
The Claisen-Schmidt condensation between 4-hydroxyacetophenone and 4-hydroxybenzaldehyde under basic conditions (e.g., NaOH/ethanol) is a standard method. Microwave-assisted solvent-free synthesis reduces reaction time and improves yield . Purity validation requires HPLC (≥95% purity threshold), NMR (to confirm hydroxyl and ketone groups), and FTIR (to verify α,β-unsaturated ketone C=O stretching at ~1650 cm⁻¹) .
Q. How can structural and electronic properties of this compound be characterized for reactivity studies?
UV-Vis spectroscopy identifies π→π* transitions (e.g., absorption bands at 300–350 nm), while computational methods like DFT or CASSCF//CASPT2 model excited-state behavior . X-ray crystallography resolves hydrogen bonding between hydroxyl groups, critical for dimerization or solvent interactions .
Q. What methodologies are used to assess this compound’s in vitro biological activity?
Standard assays include:
- Anticancer activity : MTT assays on cell lines (e.g., T47D breast cancer cells) with IC₅₀ comparisons to controls like silybin .
- Anti-inflammatory activity : Inhibition of LPS-induced NO production in macrophages .
- Antiviral screening : Plaque reduction assays against HSV-2 or HIV-1 integrase inhibition .
Advanced Research Questions
Q. How does hydroxylation pattern influence this compound’s photoisomerization and excited-state dynamics?
The cis-trans isomerization mechanism is solvent- and pH-dependent. In aqueous environments, hydroxyl groups facilitate intramolecular proton transfer, altering the energy barrier for isomerization. Multiconfigurational wavefunction calculations (CASSCF//CASPT2) reveal conical intersections and twisted intramolecular charge transfer (TICT) states, which dominate non-radiative decay pathways .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies in IC₅₀ values (e.g., T47D cell viability vs. antiviral activity) arise from:
- Structural analogs : Methoxy substitutions (e.g., 4,4'-dihydroxy-2'-methoxychalcone) enhance membrane permeability but reduce hydrogen-bonding capacity .
- Assay conditions : pH-dependent solubility impacts effective concentrations; use β-cyclodextrin inclusion complexes to improve aqueous stability .
Q. How can computational modeling predict this compound’s interaction with biological targets?
Molecular docking (AutoDock/Vina) identifies binding poses with NF-κB or CYP2B6. MD simulations (AMBER/GROMACS) quantify binding free energies, while QM/MM hybrid methods model electron transfer in flavylium-derived systems .
Q. What experimental designs address solubility limitations in pharmacological studies?
- Cyclodextrin encapsulation : Phase solubility diagrams (Higuchi model) determine complexation efficiency (e.g., β-cyclodextrin increases solubility by 10-fold via hydrophobic cavity interactions) .
- Prodrug synthesis : Methyl ether derivatives (e.g., 4,4'-dimethoxychalcone) improve logP values but require enzymatic hydrolysis studies .
Q. How do solvent and substituents affect this compound’s antioxidant mechanism?
Polar solvents stabilize radical intermediates via hydrogen bonding. Electron-donating groups (e.g., -OCH₃) enhance radical scavenging (DPPH assay), while hydroxyl groups participate in sequential proton loss electron transfer (SPLET) mechanisms .
Methodological Recommendations
Q. For studying metabolic interactions, how is CYP2B6 inhibition by this compound quantified?
Use recombinant CYP2B6 enzymes with fluorescent substrates (e.g., 7-ethoxy-4-trifluoromethylcoumarin). Calculate inhibition constants (Kᵢ) via Dixon plots, and validate with LC-MS/MS detection of methadone metabolites in hepatocyte models .
Q. What green chemistry approaches improve this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
